molecular formula C13H11ClN2OS B3036190 (E)-({6-[(2-chlorophenyl)sulfanyl]pyridin-3-yl}methylidene)(methoxy)amine CAS No. 339014-87-8

(E)-({6-[(2-chlorophenyl)sulfanyl]pyridin-3-yl}methylidene)(methoxy)amine

Cat. No.: B3036190
CAS No.: 339014-87-8
M. Wt: 278.76 g/mol
InChI Key: MTSSCKHSGPTSLQ-CXUHLZMHSA-N
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Description

(E)-({6-[(2-chlorophenyl)sulfanyl]pyridin-3-yl}methylidene)(methoxy)amine is a chemical compound with the molecular formula C13H11ClN2OS and a molecular weight of 278.76 g/mol . This compound is known for its unique structure, which includes a pyridine ring substituted with a chlorophenylsulfanyl group and a methoxyamine group. It is primarily used in scientific research and has various applications in chemistry, biology, and medicine.

Mechanism of Action

Target of Action

The primary target of the compound is currently unknown. The compound’s structure suggests it may interact with various biological targets. Without specific experimental data, it’s challenging to identify the exact targets and their roles .

Mode of Action

The compound’s mode of action is likely to involve the formation of oximes, a class of imines . Oximes are formed when aldehydes or ketones react with hydroxylamine . In this case, the compound might interact with its targets, leading to changes at the molecular level. The exact nature of these interactions and the resulting changes are yet to be determined .

Biochemical Pathways

The compound may affect various biochemical pathways due to its potential to form oximes . Oximes are involved in numerous biochemical reactions, including those in the catecholamine neurotransmitter pathways . .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. Given its potential to form oximes, it might induce changes at the molecular level, possibly affecting cellular functions . .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. These factors could include pH, temperature, and the presence of other molecules . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-({6-[(2-chlorophenyl)sulfanyl]pyridin-3-yl}methylidene)(methoxy)amine typically involves the reaction of 3-pyridinecarboxaldehyde with 2-chlorophenylthiol in the presence of a base to form the intermediate compound. This intermediate is then reacted with methoxyamine hydrochloride under basic conditions to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-({6-[(2-chlorophenyl)sulfanyl]pyridin-3-yl}methylidene)(methoxy)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-({6-[(2-chlorophenyl)sulfanyl]pyridin-3-yl}methylidene)(methoxy)amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials and catalysts.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-({6-[(2-chlorophenyl)sulfanyl]pyridin-3-yl}methylidene)(methoxy)amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike other bipyridine derivatives, this compound features a chlorophenylsulfanyl group, which enhances its reactivity and potential biological activity.

Properties

IUPAC Name

(E)-1-[6-(2-chlorophenyl)sulfanylpyridin-3-yl]-N-methoxymethanimine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2OS/c1-17-16-9-10-6-7-13(15-8-10)18-12-5-3-2-4-11(12)14/h2-9H,1H3/b16-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTSSCKHSGPTSLQ-CXUHLZMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=CC1=CN=C(C=C1)SC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C/C1=CN=C(C=C1)SC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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